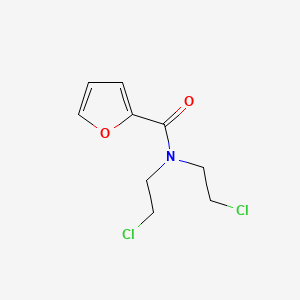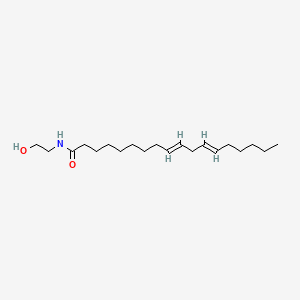![molecular formula C15H20N2O B1181193 Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- CAS No. 143785-84-6](/img/new.no-structure.jpg)
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- is a complex organic compound with the molecular formula C11H8F3NO3. This compound is characterized by the presence of a benzoic acid core substituted with a cyclopropyl group containing an aminocarbonyl moiety and three fluorine atoms at the 2, 3, and 5 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Aminocarbonyl Group: The aminocarbonyl group can be introduced via an amination reaction, where an amine reacts with a carbonyl-containing compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the aminocarbonyl group may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Scientific Research Applications
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- can be compared with other similar compounds, such as:
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid core, such as 4-aminobenzoic acid and 4-nitrobenzoic acid.
Cyclopropyl-containing compounds: Compounds with cyclopropyl groups, such as cyclopropylamine and cyclopropylcarbinol.
Fluorinated compounds: Compounds with multiple fluorine atoms, such as trifluoroacetic acid and 2,3,4,5-tetrafluorobenzoic acid.
The uniqueness of Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- lies in its combination of a benzoic acid core, a cyclopropyl group, an aminocarbonyl moiety, and multiple fluorine atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
143785-84-6 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
0 |
Synonyms |
Benzoic acid, 4-[1-(aMinocarbonyl)cyclopropyl]-2,3,5-trifluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





